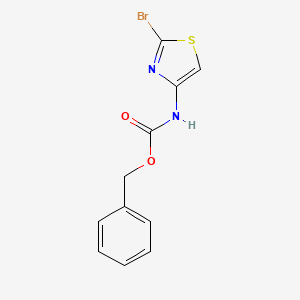
5-Amino-3-(3-pyrrolidinyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(3-pyrrolidinyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with an amino group at the 5-position and a pyrrolidinyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-pyrrolidinyl)isoxazole can be achieved through several methods. One common approach involves the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, which yields 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles. Subsequent oxidation of these cycloadducts provides a high-yielding, regiospecific, and metal-free synthetic route for the synthesis of 3,4-disubstituted isoxazoles .
Industrial Production Methods
Industrial production methods for isoxazoles often involve metal-catalyzed reactions, such as the use of Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reactions. metal-free synthetic routes are being developed to address the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, and toxicity .
化学反応の分析
Types of Reactions
5-Amino-3-(3-pyrrolidinyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The amino and pyrrolidinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as tert-butyl nitrite or isoamyl nitrite.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as acyl chlorides and phosphines.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities .
科学的研究の応用
5-Amino-3-(3-pyrrolidinyl)isoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 5-Amino-3-(3-pyrrolidinyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various biological targets based on its chemical structure, leading to different biological effects. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating specific biochemical pathways .
類似化合物との比較
Similar Compounds
3-Aminoisoxazole: A structural isomer of 5-Amino-3-(3-pyrrolidinyl)isoxazole, differing in the position of the amino group.
5-Amino-3-methylisoxazole: Another similar compound with a methyl group instead of a pyrrolidinyl group.
Uniqueness
This compound is unique due to the presence of both an amino group and a pyrrolidinyl group on the isoxazole ring. This combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
特性
| 1782433-04-8 | |
分子式 |
C7H11N3O |
分子量 |
153.18 g/mol |
IUPAC名 |
3-pyrrolidin-3-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H11N3O/c8-7-3-6(10-11-7)5-1-2-9-4-5/h3,5,9H,1-2,4,8H2 |
InChIキー |
URUVMGDSGJJGEE-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=NOC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13663122.png)
![Ethyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13663128.png)
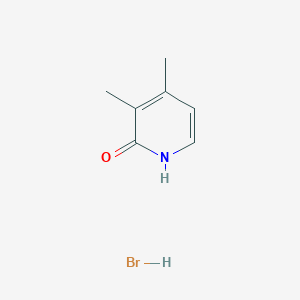

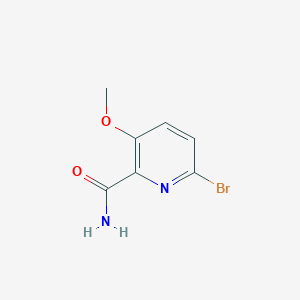
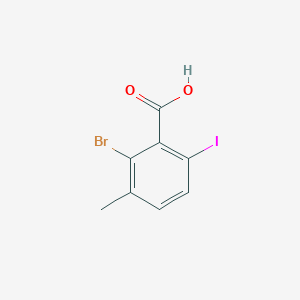
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13663164.png)
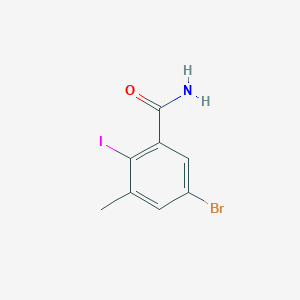
![5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13663170.png)

